Benzo[a]pyrene-7,8-oxide Benzo[a]pyrene-7,8-oxide Benzo[a]pyrene-7, 8-oxide belongs to the class of organic compounds known as pyrenes. Pyrenes are compounds containing a pyrene moiety, which consists four fused benzene rings, resulting in a flat aromatic system. Benzo[a]pyrene-7, 8-oxide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, benzo[a]pyrene-7, 8-oxide is primarily located in the membrane (predicted from logP).
Benzo[a]pyrene-7,8-oxide is a member of pyrenes.
Brand Name: Vulcanchem
CAS No.: 36504-65-1
VCID: VC21333355
InChI: InChI=1S/C20H12O/c1-2-11-4-5-13-10-16-14(8-9-17-20(16)21-17)15-7-6-12(3-1)18(11)19(13)15/h1-10,17,20H
SMILES: C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC6C5O6)C=C2
Molecular Formula: C20H12O
Molecular Weight: 268.3 g/mol

Benzo[a]pyrene-7,8-oxide

CAS No.: 36504-65-1

VCID: VC21333355

Molecular Formula: C20H12O

Molecular Weight: 268.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Benzo[a]pyrene-7,8-oxide - 36504-65-1

Description

Benzo[a]pyrene-7,8-oxide is a metabolite of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) commonly found in tobacco smoke and environmental pollutants. This compound is significant due to its role in the metabolic pathway leading to more carcinogenic derivatives. Understanding its structure, synthesis, and biological effects is crucial for assessing its impact on human health.

Synthesis and Stereochemistry

The synthesis of benzo[a]pyrene-7,8-oxide involves the separation of diastereoisomers of trans-8-bromo-7-menthyloxyacetoxy-7,8,9,10-tetrahydrobenzo[a]pyrene, followed by conversion into the desired oxide. The absolute stereochemistry of these compounds has been determined using X-ray crystal structure analysis, which assigned the (7S,8S) configuration to the (+)-trans-8-bromo-7-menthyloxyacetoxy derivative .

Stereochemical Correlation

The stereochemistry of benzo[a]pyrene-7,8-oxide is correlated with other mammalian metabolites, highlighting its role in the metabolic pathway of benzo[a]pyrene. This correlation is essential for understanding how these compounds interact with biological systems.

Metabolic Pathway and Carcinogenicity

Benzo[a]pyrene-7,8-oxide is further metabolized by epoxide hydrolase to form benzo[a]pyrene-7,8-dihydrodiol, which can then be converted into the highly carcinogenic benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide by cytochrome P450 enzymes . This final metabolite is known to bind to DNA, causing mutations and contributing to cancer development.

Metabolic StepCompoundEnzyme Involved
Initial MetabolismBenzo[a]pyreneCytochrome P450
OxidationBenzo[a]pyrene-7,8-oxide-
HydrolysisBenzo[a]pyrene-7,8-dihydrodiolEpoxide Hydrolase
Further OxidationBenzo[a]pyrene-7,8-dihydrodiol-9,10-epoxideCytochrome P4501A1

Biological Effects and Toxicity

Benzo[a]pyrene-7,8-oxide itself is carcinogenic, as demonstrated in studies where it was applied topically to mouse skin, showing significant carcinogenic activity . Its role in the metabolic pathway leading to more potent carcinogens like benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide underscores its importance in understanding environmental carcinogenesis.

CAS No. 36504-65-1
Product Name Benzo[a]pyrene-7,8-oxide
Molecular Formula C20H12O
Molecular Weight 268.3 g/mol
IUPAC Name 6-oxahexacyclo[11.6.2.02,8.05,7.010,20.017,21]henicosa-1(20),2(8),3,9,11,13(21),14,16,18-nonaene
Standard InChI InChI=1S/C20H12O/c1-2-11-4-5-13-10-16-14(8-9-17-20(16)21-17)15-7-6-12(3-1)18(11)19(13)15/h1-10,17,20H
Standard InChIKey OLLMQFHYRYHKTD-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC6C5O6)C=C2
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC6C5O6)C=C2
Purity > 95%
Quantity Milligrams-Grams
Synonyms enzo(a)pyrene 7,8-epoxide
benzo(a)pyrene 7,8-oxide
benzo(a)pyrene 7,8-oxide, (+-)-isomer
benzo(a)pyrene 7,8-oxide, (6bR)-isomer
benzo(a)pyrene 7,8-oxide, (6bS)-isome
PubChem Compound 37455
Last Modified Apr 15 2024

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